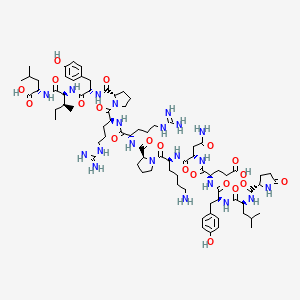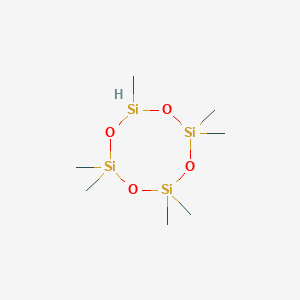
3-(3-Glycidoxypropyl) heptamethyl trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Glycidoxypropyl) heptamethyl trisiloxane: is a versatile organosilicon compound with the molecular formula C13H32O4Si3 and a molecular weight of 336.65 g/mol . It is characterized by the presence of a glycidoxypropyl group attached to a heptamethyl trisiloxane backbone. This compound is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with heptamethyl trisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as boron trifluoride diethyl etherate (BF3OEt2) , which facilitates the epoxide ring-opening and subsequent condensation reactions .
Industrial Production Methods: Industrial production of this compound often employs a sol-gel process where the glycidoxypropyltrimethoxysilane undergoes hydrolysis and condensation reactions to form the desired trisiloxane structure . This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide ring in the glycidoxypropyl group can be opened by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis and Condensation Reactions: The compound can undergo hydrolysis and condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide ring.
Catalysts: Boron trifluoride diethyl etherate (BF3OEt2) is often used to catalyze the epoxide ring-opening reactions.
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Resulting from the reaction of the epoxide ring with nucleophiles.
Scientific Research Applications
3-(3-Glycidoxypropyl) heptamethyl trisiloxane has a wide range of applications in scientific research, including:
Biomedical Sector: It is extensively used in the development of targeted pharmaceutical transport systems, enhancing drug solubility and therapeutic efficiency.
Material Science: The compound is used in the fabrication of hybrid organic-inorganic materials, which have applications in tissue engineering and drug delivery.
Surface Modification: It is employed to modify surfaces to improve adhesion, hydrophobicity, and other surface properties.
Mechanism of Action
The mechanism of action of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane involves the interaction of its glycidoxypropyl group with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . This reactivity is crucial for its role in surface modification and the formation of siloxane networks.
Comparison with Similar Compounds
- 3-Glycidoxypropyltrimethoxysilane
- 3-Glycidoxypropyltriethoxysilane
- 3-Glycidoxypropylmethyldiethoxysilane
Uniqueness: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane is unique due to its heptamethyl trisiloxane backbone, which imparts distinct hydrophobic properties and enhances its reactivity compared to other glycidoxypropyl silanes . This makes it particularly valuable in applications requiring robust surface modification and the formation of stable siloxane networks.
Properties
IUPAC Name |
trimethyl-[methyl-[3-[(2-trimethylsilyloxyoxiran-2-yl)methoxy]propyl]silyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(17-20(5,6)7)10-8-9-14-11-13(12-15-13)16-19(2,3)4/h18H,8-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAUCWZRQPPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](CCCOCC1(CO1)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide](/img/structure/B7880857.png)

![sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7880884.png)


![5H,12H-3,4-Dioxa-5a,11a,15a-triazacyclooct[lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione,1,10,10a,14,14a,15b-hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propen-1-yl)-,(5r,10s,10ar,1](/img/structure/B7880895.png)








